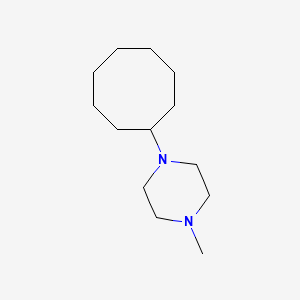
1-cyclooctyl-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclooctyl-4-methylpiperazine, also known as COMPIP, is a chemical compound that belongs to the piperazine family. It is a bicyclic amine that has a piperazine ring and a cyclooctane ring attached to it. COMPIP has gained attention in recent years due to its potential use in scientific research as it exhibits various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-cyclooctyl-4-methylpiperazine is not fully understood. However, it has been suggested that it acts as a modulator of various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems. This compound has also been found to bind to various receptors, including the 5-HT1A receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to enhance NMDA receptor function, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclooctyl-4-methylpiperazine has several advantages for use in lab experiments. It can be easily synthesized using a simple and efficient method, and it exhibits various pharmacological activities, making it a promising candidate for drug discovery. However, there are also limitations to its use. This compound has not been extensively studied, and its exact mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully characterized.
Orientations Futures
There are several future directions for the study of 1-cyclooctyl-4-methylpiperazine. Further research is needed to fully elucidate its mechanism of action and to determine its potential use in the treatment of various diseases. Additionally, studies are needed to determine its potential side effects and toxicity. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
1-cyclooctyl-4-methylpiperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-cyclooctene with 4-methylpiperazine in the presence of a catalyst, such as palladium on carbon. The reaction results in the formation of this compound with a yield of approximately 80%.
Applications De Recherche Scientifique
1-cyclooctyl-4-methylpiperazine has been extensively studied for its potential use in scientific research. It has been found to exhibit various pharmacological activities, making it a promising candidate for drug discovery. This compound has been studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-cyclooctyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-9-11-15(12-10-14)13-7-5-3-2-4-6-8-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNIAWMUVGGOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)


![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)

